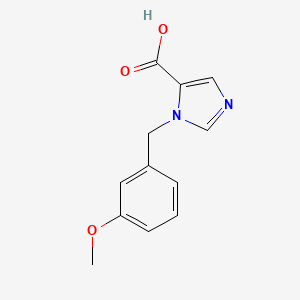

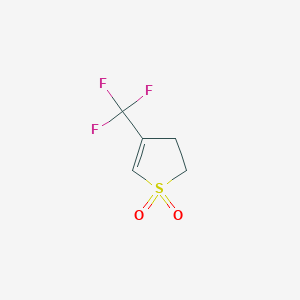

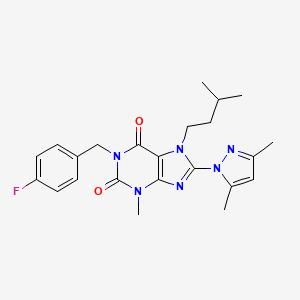

![molecular formula C16H15N7O2 B2623877 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034282-22-7](/img/structure/B2623877.png)

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 1,2,4-triazolo[4,3-a]pyrazine, which is a versatile scaffold used in the synthesis of biologically active molecules . It has received significant attention in the field of synthetic organic chemistry .

Synthesis Analysis

The synthesis of such compounds involves the use of 1,2,4-triazolo[4,3-a]pyrazine as a building block . The structures of the synthesized compounds are usually confirmed using 1H NMR and mass spectra .

Molecular Structure Analysis

The molecular formula of the compound is C15H19N7O2, with an average mass of 329.357 Da and a monoisotopic mass of 329.160034 Da . The compound contains a 1,2,4-triazolo[4,3-a]pyrazine ring, which is isoelectronic with that of purines .

Chemical Reactions Analysis

The 1,2,4-triazolo[4,3-a]pyrazine ring system of the compound is versatile and has been used in various applications in drug design . Depending on the choice of substituents, the ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Physical And Chemical Properties Analysis

The compound is a derivative of 1,2,4-triazolo[4,3-a]pyrazine, which is an aza-analog of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

This compound has been found to have significant antibacterial activity. A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity using the microbroth dilution method . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antiproliferative Activity

The compound has been evaluated for its antiproliferative activities against various cancer cell lines. In one study, a series of novel [1,2,4]triazolo [4,3- a ]pyrazine derivatives were synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro . The most promising compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .

Kinase Inhibitory Activity

The compound has been found to have excellent kinase inhibitory activities. In the same study mentioned above, the most promising compound exhibited excellent kinase inhibitory activities (c-Met IC 50 = 26.00 nM and VEGFR-2 IC 50 = 2.6 µM) .

Apoptosis Induction

The compound has been found to induce apoptosis in cancer cells. The most promising compound inhibited the growth of A549 cells in G0/G1 phase in a dose-dependent manner, and induced the late apoptosis of A549 cells .

Inhibition of Intracellular c-Met Signaling

The compound has been found to intervene on intracellular c-Met signaling of A549 cells .

6. Inhibition of Expression of c-Met and VEGFR-2 The compound has been found to inhibit the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .

Low Hemolytic Toxicity

The compound has been found to have low hemolytic toxicity .

Drug Manufacturing

The compound has been used in the optimization study of manufacturing of Sitagliptin and Sitagliptin/Metformin drug products .

Wirkmechanismus

Zukünftige Richtungen

The 1,2,4-triazolo[4,3-a]pyrazine scaffold, to which the compound belongs, has found numerous applications in medicinal chemistry . It has been proposed as a possible surrogate of the purine ring, and depending on the choice of substituents, it has also been described as a potentially viable bio-isostere of other functional groups . This suggests that there are many potential future directions for the development and application of this compound and its derivatives.

Eigenschaften

IUPAC Name |

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N7O2/c1-2-25-16-14-22-21-13(23(14)6-5-17-16)8-18-15(24)10-3-4-11-12(7-10)20-9-19-11/h3-7,9H,2,8H2,1H3,(H,18,24)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZYXHVKTRTZHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

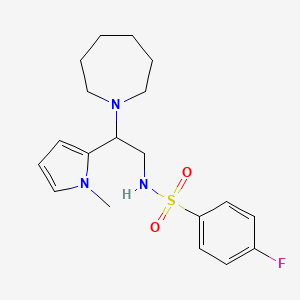

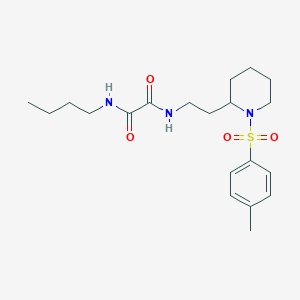

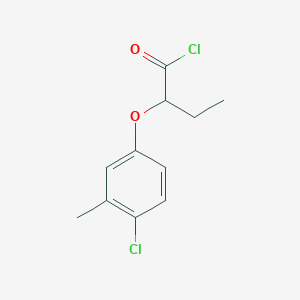

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-propyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B2623796.png)

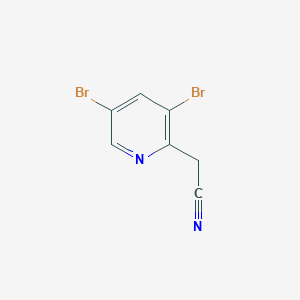

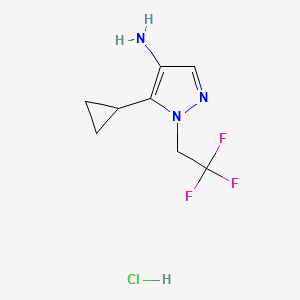

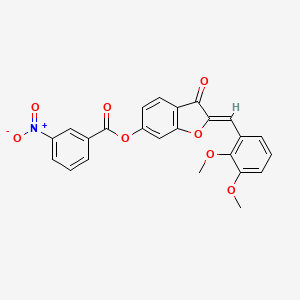

![N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride](/img/structure/B2623802.png)

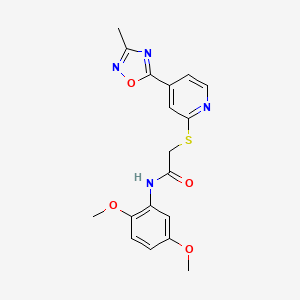

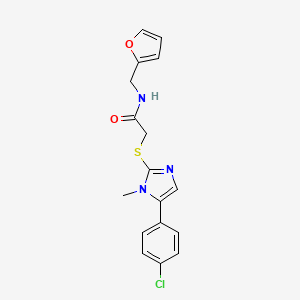

![1-(2-chlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B2623810.png)